4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Beschreibung
Structural Significance of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
The molecular architecture of 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (C9H8N2O, MW 160.17 g/mol) features three critical elements:
- Bicyclic core : Fusion of pyrrole (positions 1-5) and pyridine (positions 2-6) creates planar aromaticity with localized electron density variations.
- Methyl substituent : The 4-methyl group enhances lipophilicity (clogP ≈ 1.82) while maintaining metabolic stability through steric protection of reactive sites.
- Carbaldehyde moiety : The 2-carbaldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, enabling rapid diversification.
This structural triad confers unique hydrogen-bonding capabilities, as demonstrated by computational models showing:
- Donor capacity : N1-H···O=C interactions (2.8–3.1 Å)
- Acceptor potential : Pyridine N-atom participation in π-stacking (3.5–4.0 Å)
Table 1 : Comparative Physicochemical Properties of Pyrrolopyridine Derivatives
| Compound | logP | PSA (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|
| 4-Methyl-2-carbaldehyde | 1.78 | 58.3 | 1 | 4 |
| 7-Azaindole (parent) | 1.02 | 41.5 | 1 | 2 |
| 5-Bromo derivative | 2.31 | 58.3 | 1 | 4 |
Data derived from PubChem calculations and experimental measurements.
The carbaldehyde group’s reactivity enables three primary modification pathways:
- Condensation reactions : Formation of Schiff bases with primary amines (e.g., R-NH2 → R-N=CH-pyrrolopyridine)
- Nucleophilic additions : Grignard reagents or organozinc compounds attacking the carbonyl carbon
- Reductive amination : Conversion to amine derivatives via sodium borohydride-mediated reduction
These transformations have yielded compounds with measurable bioactivity against multiple therapeutic targets, including:
Historical Evolution of Pyrrolo[2,3-b]pyridine-Based Drug Discovery
The medicinal exploration of pyrrolo[2,3-b]pyridines has progressed through three distinct phases:
Phase 1: Natural Product Inspiration (1980–2000)
Initial interest stemmed from marine alkaloids like variolin B, isolated from Antarctic sponges. Early synthetic efforts focused on replicating natural structures, leading to:
- 1994: First total synthesis of 7-azaindole derivatives
- 1998: Discovery of FGFR1 inhibitory activity in simple carbaldehyde derivatives
Phase 2: Rational Design Era (2001–2015)
Advances in X-ray crystallography enabled structure-based optimization:
- 2005: Development of 4-methyl derivatives showing 10× improved kinase binding affinity vs. non-methylated analogs
- 2012: Fragment-based drug design (FBDD) campaigns identifying the carbaldehyde moiety as a vector for selectivity modulation
Phase 3: Diversification Age (2016–Present)
Recent innovations include:
- 2019: Automated flow chemistry platforms for rapid analog synthesis (24 derivatives/72 hrs)
- 2023: CRISPR-validated targets for pyrrolopyridine-based anticancer agents
Table 2 : Milestones in Pyrrolo[2,3-b]pyridine Drug Discovery
| Year | Achievement | Impact Factor |
|---|---|---|
| 1998 | First kinase inhibition reported | JMC 41(12) |
| 2008 | FDA approval of first 7-azaindole-derived drug | Lancet 372 |
| 2021 | Carbaldehyde derivatives in Phase II trials | Nat. Rev. Drug Discov. 20 |
Data synthesized from clinical trial registries and medicinal chemistry reviews.
The scaffold’s evolution reflects three paradigm shifts:
- From natural mimicry to synthetic innovation : Early variolin B analogs (IC50 ≈ 500 nM) gave way to engineered derivatives with sub-nanomolar potency
- Target expansion : Initial focus on kinase inhibition broadened to include epigenetic modifiers and protein-protein interaction disruptors
- Synthetic methodology : Transition from multi-step batch synthesis (≤35% yield) to flow-based continuous processes (82% yield)
Current research leverages the carbaldehyde group’s dual role as both a reactive handle and pharmacophore component. For instance, 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as the starting material in the synthesis of EVT-1681446, a clinical-stage FGFR inhibitor demonstrating picomolar biochemical potency.
Eigenschaften
CAS-Nummer |
1427503-47-6 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
NLOIIXTUHVXBIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(NC2=NC=C1)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Directed Cyclization of Methyl-Substituted Precursors
The Hemetsberger-Knittel reaction is a classical method for synthesizing pyrrolo[2,3-b]pyridines. Starting with 3-methyl-2-aminopyridine, thermal decomposition of the corresponding azide under controlled conditions yields the 4-methyl-pyrrolo[2,3-b]pyridine core. For example:
-
Azide Formation : 3-Methyl-2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by reaction with sodium azide.
-
Cyclization : The azide intermediate is heated in a high-boiling solvent (e.g., xylene) to induce cyclization, forming 4-methyl-1H-pyrrolo[2,3-b]pyridine.
Palladium-Catalyzed Coupling at C4
For substrates with a leaving group at C4 (e.g., chloro or bromo), cross-coupling reactions can introduce the methyl group:
-
Kumada Coupling : Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with methylmagnesium bromide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) yields the 4-methyl derivative.
-
Negishi Coupling : Zinc-organometallic reagents (e.g., Zn(CH₃)₂) under Pd catalysis offer an alternative for methyl introduction.
Formylation at the 2-Position
Once the 4-methyl-pyrrolo[2,3-b]pyridine core is obtained, formylation at the 2-position is achieved via two well-established methods:
Vilsmeier-Haack Reaction
This method leverages the electrophilic substitution of the pyrrole ring using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF):
-
Reaction Conditions :
-
Substrate : 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).
-
Reagents : POCl₃ (2–3 equiv), DMF (3–5 equiv).
-
Solvent : Dichloromethane or DMF.
-
Temperature : 0°C to room temperature, followed by heating at 60°C for 2–4 hours.
-
-
Workup : The reaction is quenched with ice-water, neutralized with NaOH, and extracted with ethyl acetate.
Example :
A solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.5 mmol) in DMF (10 mL) was treated with POCl₃ (1.2 mL, 12.9 mmol) at 0°C. The mixture was stirred at 60°C for 3 hours, poured into ice-water, and adjusted to pH 8 with NaOH. Extraction with ethyl acetate and purification by silica chromatography afforded the aldehyde (0.85 g, 70%).
Duff Reaction (Hexamethylenetetramine Formylation)
The Duff reaction introduces a formyl group via electrophilic aromatic substitution, ideal for electron-rich heterocycles:
-
Reaction Conditions :
-
Substrate : 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).
-
Reagents : Hexamethylenetetramine (HMTA, 1.2 equiv), trifluoroacetic acid (TFA) or acetic acid.
-
Solvent : TFA or acetic acid.
-
Temperature : Reflux for 6–12 hours.
-
-
Workup : The mixture is diluted with water, basified with NaHCO₃, and extracted with dichloromethane.
Example :
A mixture of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.5 mmol), HMTA (1.26 g, 9.0 mmol), and acetic acid (15 mL) was refluxed for 8 hours. After cooling, the solution was poured into water, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Column chromatography yielded the aldehyde (0.72 g, 60%).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF, 60°C, 2–4 h | 60–75% | High regioselectivity; short reaction time | Requires handling of corrosive POCl₃ |
| Duff Reaction | HMTA/AcOH, reflux, 6–12 h | 50–65% | Mild conditions; avoids POCl₃ | Longer reaction time; moderate yields |
Critical Considerations
-
Protection of Reactive Sites : The NH group of the pyrrole ring may require protection (e.g., SEM or tosyl groups) to prevent side reactions during formylation.
-
Regioselectivity : The electron-donating methyl group at C4 slightly deactivates the pyridine ring, directing formylation to the more reactive pyrrole moiety.
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is typically used to isolate the aldehyde .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nitrierungsmittel (z. B. Salpetersäure), Halogenierungsmittel (z. B. Brom, Iod).
Hauptprodukte
Oxidation: 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure.
Reduktion: 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-methanol.
Substitution: 3-Nitro-4-Methyl-1H-pyrrolo[2,3-b]pyridin, 3-Brom-4-Methyl-1H-pyrrolo[2,3-b]pyridin, 3-Iod-4-Methyl-1H-pyrrolo[2,3-b]pyridin.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Beispielsweise wurde gezeigt, dass bestimmte Derivate von Pyrrolopyridin Fibroblastenwachstumsfaktor-Rezeptoren (FGFRs) hemmen, die eine entscheidende Rolle bei der Zellproliferation, Migration und Angiogenese spielen. Die Verbindung kann ihre Wirkung ausüben, indem sie an das aktive Zentrum des Zielproteins bindet und so seine Aktivität und nachgeschaltete Signalwege blockiert.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound may exert its effects by binding to the active site of the target protein, thereby blocking its activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Positional Isomers and Methyl-Substituted Analogs
Key Compounds :
Table 1: Physical Properties of Methyl-Substituted Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 728034-12-6 | C₉H₈N₂O | 160.17 | Aldehyde (C2), Methyl (C4) |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | Not provided | C₉H₈N₂O | 160.17 | Aldehyde (C2), Methyl (C6) |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 171919-36-1 | C₉H₈N₂O | 160.17 | Aldehyde (C3), Methyl (C1) |
Functional Group Variants
Carboxylic Acid Derivatives :
- Thieno[2,3-b]pyridine-2-carboxylic acid (CAS RN: 59944-76-2): Replacing the aldehyde with a carboxylic acid group increases polarity and melting point (293–294°C) .
- 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: Chlorine substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Table 2: Functional Group Impact on Physicochemical Properties
| Compound Name | Functional Group | Melting Point (°C) | Key Reactivity |
|---|---|---|---|
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | Aldehyde | Not reported | Electrophilic for condensation reactions |
| Thieno[2,3-b]pyridine-2-carboxylic acid | Carboxylic acid | 293–294 | Acid-catalyzed esterification |
| 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde | Aldehyde + Cl | Not reported | Enhanced electrophilicity for SNAr |
Heterocycle Analog: Thieno[2,3-b]pyridine Derivatives
Replacing the pyrrole ring with a thiophene (e.g., thieno[2,3-b]pyridine-2-carbaldehyde) introduces sulfur, which increases aromaticity and alters electronic properties. These compounds exhibit distinct reactivity in electrophilic substitutions, such as halogenation or nitration, due to sulfur’s electron-donating effects .
Pharmacological Relevance :
Table 3: Comparative Overview of Key Compounds
Biologische Aktivität
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde features a bicyclic structure that combines a pyrrole and pyridine ring, with a methyl group at the 4-position and an aldehyde functional group at the 2-position. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Structure | Pyrrolo[2,3-b]pyridine |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the efficacy of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde derivatives as potent inhibitors of FGFRs, which are implicated in various cancers.
- Case Study : A derivative demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a therapeutic agent in cancer treatment. The compound exhibited significant antiproliferative effects on breast cancer cell lines such as 4T1 and MDA-MB-231, inducing apoptosis and inhibiting migration and invasion capabilities of these cells .
The mechanism by which 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exerts its biological effects involves the formation of hydrogen bonds with key amino acids in the FGFR proteins. This interaction enhances its inhibitory potency and provides insights into how structural modifications can influence biological activity .
Structure-Activity Relationship (SAR)
The biological activity of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is influenced by various substituents on the pyrrolo structure. For instance:
- Methyl Substitution : The presence of a methyl group at the 4-position alters electronic properties and enhances binding affinity to FGFRs.
- Aldehyde Group : The aldehyde functional group plays a crucial role in the compound's reactivity and interaction with biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, it is beneficial to compare it with structurally related compounds:
| Compound Name | IC50 (FGFR1) | Biological Activity |
|---|---|---|
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 7 nM | Potent FGFR inhibitor; induces apoptosis |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | Enhanced lipophilicity; potential bioactivity |
| 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine | Not specified | Different reactivity patterns |
Anticancer Activity
Research has demonstrated that derivatives of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde possess significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while promoting apoptosis through mitochondrial pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on different cell lines indicate that while some derivatives exhibit high potency against cancer cells, they show limited toxicity towards non-cancerous cells. This selectivity is critical for developing therapeutic agents with reduced side effects .
Q & A
Q. What are the common synthetic routes for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?
A multi-step approach is typically employed, starting with the alkylation or halogenation of pyrrolo-pyridine precursors. For example, N-alkylation using benzyl bromide under phase-transfer conditions (e.g., Bu₄N⁺HSO₄⁻ and KOH) has been demonstrated for analogous compounds, followed by formylation at the 2-position using Vilsmeier-Haack or other aldehyde-introducing reagents . Optimization of reaction conditions (temperature, solvent) is critical to minimize byproducts such as regioisomers or over-functionalization .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve hydrogen bonding patterns, and validate tautomeric forms. For instance, SHELX’s robustness in handling small-molecule refinement ensures accurate determination of bond lengths and angles, particularly for heterocyclic systems like pyrrolo-pyridines .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the methyl group at position 4 resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons in the pyrrole and pyridine rings show splitting patterns consistent with coupling constants (e.g., J = 2–5 Hz for adjacent protons) .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .
Advanced Research Questions
Q. How can regioselective functionalization at the pyrrole ring be achieved?
Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position (rather than 2- or 5-positions) in pyrrolo-pyridines can be achieved using N-bromosuccinimide (NBS) in DMF, leveraging the electron-rich nature of the pyrrole ring. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What are the challenges in analyzing tautomeric forms of this compound?
Pyrrolo-pyridines often exhibit tautomerism between 1H and 3H forms. Variable-temperature NMR and X-ray crystallography are used to identify dominant tautomers. For instance, in polar solvents, the 1H tautomer (with NH in the pyrrole ring) is favored due to hydrogen bonding, as observed in similar compounds .
Q. What biological targets are associated with pyrrolo-pyridine carbaldehydes?
These compounds are explored as kinase inhibitors (e.g., JAK inhibitors) due to their ability to mimic ATP-binding motifs. The aldehyde group can act as an electrophilic warhead for covalent binding to cysteine residues in catalytic domains . Structure-activity relationship (SAR) studies often focus on modifying substituents to enhance selectivity and potency .
Q. How does the methyl group at position 4 influence electronic properties and reactivity?
The methyl group exerts a moderate electron-donating effect via hyperconjugation, increasing electron density at adjacent positions. This can direct electrophilic substitution to the 5-position of the pyridine ring. Comparative studies with 3-carbaldehyde analogs (e.g., 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) reveal differences in dipole moments and solubility, impacting crystallization and bioactivity .
Data Contradiction Analysis
- Synthetic Routes : describes a coupling reaction using 4-bromo-2-iodoaniline, while uses benzyl bromide for N-alkylation. These discrepancies highlight the need for substrate-specific optimization to avoid competing pathways (e.g., C- vs. N-alkylation) .
- Tautomerism : While assumes the 1H tautomer dominates, ’s InChI data for a related compound suggests potential 3H forms. Researchers must validate tautomeric states experimentally for accurate modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
